molecular formula C12H16ClN3O B15342180 (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride

Cat. No.: B15342180
M. Wt: 253.73 g/mol
InChI Key: FRHNUELNJPGPEO-PPHPATTJSA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride is a chiral indole derivative serving as a key synthetic intermediate in pharmaceutical research. Its core structure, featuring a tryptophan-like scaffold with an N-methylated amide, makes it a valuable building block for the preparation of more complex ureidopropanamide-based compounds that act as agonists for the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor critically involved in regulating inflammatory processes, and its activation is a promising therapeutic strategy for resolving pathological inflammation . Researchers are exploring this compound and its derivatives as prospective pharmacological tools to study the effects of FPR2 activation in the central nervous system (CNS), with demonstrated potential to reduce pro-inflammatory cytokine levels, such as IL-1β and TNF-α, in models of neuroinflammation . This research opens new avenues for treating CNS disorders characterized by neuroinflammation, including neurodegenerative diseases . The compound must be stored in a dark place under an inert atmosphere at 2-8°C . It is characterized as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11;/h2-5,7,10,15H,6,13H2,1H3,(H,14,16);1H/t10-;/m0./s1

InChI Key

FRHNUELNJPGPEO-PPHPATTJSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl Ester Derivatives

Example:

  • Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (C₁₂H₁₄ClN₂O₂, MW 254.71 g/mol)
Property Target Compound Methyl Ester Derivative
Functional Group N-Methylamide Methyl ester
Solubility Higher water solubility (HCl salt) Lower due to ester hydrophobicity
Reactivity Stable amide bond Ester susceptible to hydrolysis
Synthesis Amide coupling with methylamine Esterification of amino acid

The ester derivative serves as a precursor in peptide synthesis, while the target’s amide group enhances stability for pharmacological applications .

Primary Amide Derivatives

Example:

  • (2S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride (H-Trp-NH₂·HCl) (C₁₁H₁₄ClN₃O, MW 239.70 g/mol)
Property Target Compound H-Trp-NH₂·HCl
N-Substituent N-Methyl Primary amide (-NH₂)
Metabolic Stability Higher (resists proteases) Lower (prone to enzymatic cleavage)
Biological Role Potential drug candidate Endogenous metabolite

Aromatic Side Chain Variants

Example:

  • L-Histidine monohydrochloride monohydrate (C₆H₉ClN₃O₂·H₂O, MW 209.63 g/mol)
Property Target Compound L-Histidine Derivative
Aromatic Group Indole Imidazole
Biological Activity Serotonin pathway modulation Metal chelation, enzyme cofactor

The indole ring in the target compound enables π-π stacking in hydrophobic environments, unlike imidazole’s coordination chemistry .

Complex Amide Derivatives

Example:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (C₂₄H₂₂ClN₃O, MW 404.91 g/mol)
Property Target Compound Carbazole Derivative
Aromatic System Monocyclic indole Bicyclic carbazole
Lipophilicity Moderate (LogP ~1.5) High (LogP ~3.8)
Applications CNS-targeted therapies Anticancer/anti-inflammatory

Key Research Findings

Physicochemical Properties

  • Solubility: >50 mg/mL in water (HCl salt form) .
  • Stability: Degrades at >40°C; sensitive to prolonged light exposure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling indole derivatives with amino acid backbones. For example, low-yield reactions (6–17%) in similar indole-based compounds suggest optimizing reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry . Protecting groups for the indole nitrogen or amide functionalization may improve efficiency.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify backbone structure and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (239.7 g/mol) and isotopic patterns .
  • Elemental Analysis : Validate empirical formula (C11_{11}H14_{14}ClN3_3O) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store as a powder at -20°C for long-term stability. In solvent (e.g., DMSO), store at -80°C to prevent degradation .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the indole moiety .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic techniques are suitable for elucidating its 3D structure?

  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data collection (≤1.0 Å) is critical for resolving indole ring conformations and hydrochloride salt interactions .
  • Circular Dichroism (CD) : Probe chiral centers (e.g., (2S)-configuration) in solution-phase studies .

Q. How does the compound interact with specific biological targets, and what methodologies are used to study these interactions?

  • Receptor Binding Assays : Screen for activity against neurotransmitter receptors (e.g., serotonin receptors) using radioligand displacement assays .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to Bcl-2/Mcl-1 anti-apoptotic proteins, leveraging structural similarities with indole derivatives .

Q. What strategies can address discrepancies in reported biological activity data?

  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Meta-Analysis : Compare with structurally related compounds (e.g., cyclopentyl esters or Schiff base ligands) to identify structure-activity relationships (SAR) .

Q. How can computational chemistry aid in predicting its pharmacokinetics?

  • QSAR Modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .
  • MD Simulations : Simulate hydrochloride salt dissociation in physiological buffers to assess bioavailability .

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